![molecular formula C18H20ClN7O2 B2928284 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920372-02-7](/img/structure/B2928284.png)
3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Description
The compound “3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The 1,2,4-triazole moiety is a unique heterocyclic compound that operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Scientific Research Applications
Anticancer Research
The 1,2,4-triazole core present in the compound is often explored for its anticancer properties. Research has shown that triazole derivatives can act as selective inhibitors for various cancer cell lines. The specific substitutions on the triazole ring, such as the methoxyphenyl group, can be tailored to target certain types of cancer cells, enhancing the efficacy and selectivity of the treatment .
Antimicrobial Applications
Compounds with a 1,2,4-triazole ring have been identified as potent antimicrobial agents. They can be designed to disrupt the cell wall synthesis of bacteria or inhibit the growth of fungi. The chloro and methoxy substituents in the compound may contribute to its potential as a broad-spectrum antimicrobial agent .
Neuropharmacology
The piperazine ring, another feature of this compound, is known for its neuropharmacological effects. Piperazine derivatives can interact with central nervous system receptors and have been used in the treatment of various neurological disorders. This compound could be investigated for its potential effects on neurotransmitter regulation .
Enzyme Inhibition
Triazole derivatives are also known to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme overactivity is a problem. The compound’s ability to bind to enzyme active sites can be utilized to modulate metabolic pathways in therapeutic applications .
Material Science
The unique electronic properties of the triazole ring make it a candidate for material science applications, particularly in the development of new semiconductors. The compound’s structure could influence its electrical conductivity and be used in the creation of novel electronic materials .
Organic Catalysts
In the field of organic chemistry, triazole-containing compounds serve as catalysts due to their ability to stabilize transition states and intermediate species. This compound could be explored for its catalytic properties in various chemical reactions .
properties
IUPAC Name |
3-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O2/c1-28-14-4-2-13(3-5-14)26-18-16(22-23-26)17(20-12-21-18)25-10-8-24(9-11-25)15(27)6-7-19/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLKTZFSOVDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one |
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